

Application Notes and Protocols for the Synthesis of Novel Anti-Cancer Agents

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Compound of Interest

Compound Name:	4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Cat. No.:	B1310643

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of three distinct classes of potent anti-cancer agents: a pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitor, a quinoline-chalcone derivative, and a 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide. The provided methodologies, data, and visualizations aim to facilitate the discovery and development of novel cancer therapeutics.

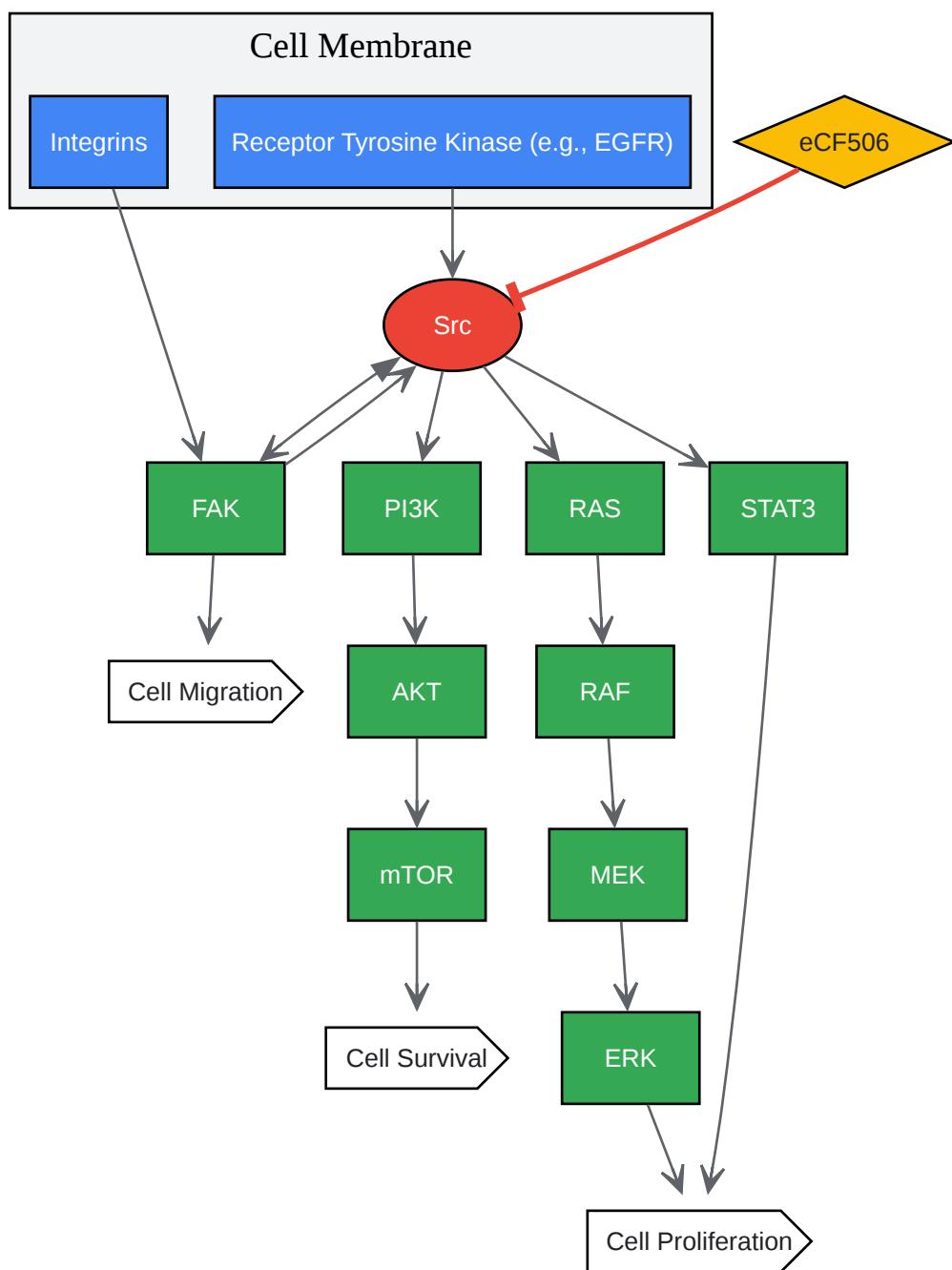
Pyrazolo[3,4-d]pyrimidine-Based Src Kinase Inhibitor: eCF506

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for the development of potent kinase inhibitors. eCF506 is a highly selective and potent Src kinase inhibitor with demonstrated anti-proliferative activity in various cancer cell lines.

Data Presentation

Compound	Target Kinase	IC ₅₀ (nM)	Cell Line	IC ₅₀ (μM)	Reference
eCF506	Src	<0.5	MCF-7 (Breast)	-	[1]
Yes	<0.5	MDA-MB-231 (Breast)	-	-	[1]
Fyn	2.1	-	-	-	[1]
Abl	479	-	-	-	[1]

Signaling Pathway



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Figure 1: Simplified Src Signaling Pathway and Inhibition by eCF506.

Experimental Protocols

Synthesis of a Pyrazolo[3,4-d]pyrimidine Analog (General Procedure)

This protocol outlines a general synthesis for pyrazolo[3,4-d]pyrimidine derivatives, which can be adapted for the synthesis of eCF506 and its analogs.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile intermediate A mixture of malononitrile and a suitable orthoester is refluxed in the presence of a base like sodium ethoxide in ethanol. After cooling, the resulting solid is filtered, washed, and dried to yield the pyrazole precursor.

Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core The pyrazole intermediate is then reacted with formamide or a similar reagent at high temperature to construct the pyrimidine ring, yielding the core pyrazolo[3,4-d]pyrimidine structure.

Step 3: Functionalization of the pyrazolo[3,4-d]pyrimidine core The core structure can be further modified through various reactions such as N-alkylation, Suzuki coupling, or nucleophilic aromatic substitution to introduce different substituents at desired positions, leading to the final target compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC_{50} of a compound against a specific kinase.

- Reagents and Materials: Kinase buffer, purified recombinant kinase, substrate peptide, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Quinoline-Chalcone Derivative: Compound 12e

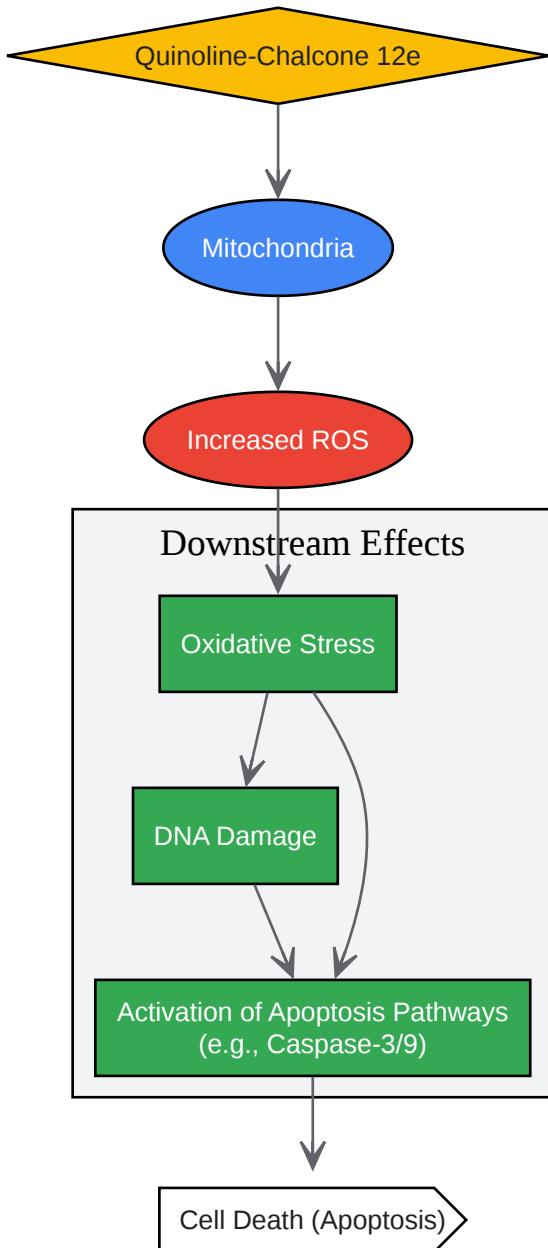
Quinoline-chalcone hybrids have emerged as a promising class of anti-cancer agents, often acting through multiple mechanisms, including the induction of reactive oxygen species (ROS).

[\[5\]](#)

Data Presentation

Compound	Cell Line	IC ₅₀ (μM)	Reference
12e	MGC-803 (Gastric)	1.38	[5]
HCT-116 (Colon)	5.34	[5]	
MCF-7 (Breast)	5.21	[5]	

Signaling Pathway



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Figure 2: ROS Generation and Apoptosis Induction by Quinoline-Chalcone 12e.

Experimental Protocols

Synthesis of (E)-3-((2-methylquinolin-4-yl)amino)phenyl)-1-(p-tolyl)prop-2-en-1-one (12e)[5]

Step 1: Synthesis of 4-chloro-2-methylquinoline A mixture of acetoacetanilide and phosphorus oxychloride is heated. After cooling, the mixture is poured into ice water and neutralized with a base to precipitate the product, which is then filtered and purified.

Step 2: Synthesis of N-(4-aminophenyl)-2-methylquinolin-4-amine 4-chloro-2-methylquinoline is reacted with p-phenylenediamine in the presence of a catalyst such as palladium acetate and a ligand like BINAP in a suitable solvent under reflux. The product is isolated and purified by column chromatography.

Step 3: Synthesis of (E)-3-((2-methylquinolin-4-yl)amino)phenyl)-1-(p-tolyl)prop-2-en-1-one (12e) A solution of N-(4-aminophenyl)-2-methylquinolin-4-amine and 1-(p-tolyl)ethan-1-one in ethanol is treated with a base (e.g., NaOH) and stirred at room temperature. The resulting chalcone precipitates, is filtered, washed, and recrystallized to yield the final product.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value.

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Sulfonamide: Compound 4e

This class of compounds has shown promising anti-cancer activity, with the potential to inhibit multiple kinases involved in cancer cell proliferation and survival.

Data Presentation

Compound	Cell Line	IC_{50} (μ M)	Reference
4e	A549 (Lung)	> 50	
Hs-683 (Glioma)		> 50	
MCF-7 (Breast)		8.3	
SK-MEL-28 (Melanoma)		9.1	
B16-F10 (Melanoma)		> 50	
4f	MCF-7 (Breast)	7.5	
SK-MEL-28 (Melanoma)		8.2	

IC_{50} values for compounds 4e and 4f are from a study that evaluated a series of these derivatives.

Experimental Workflow

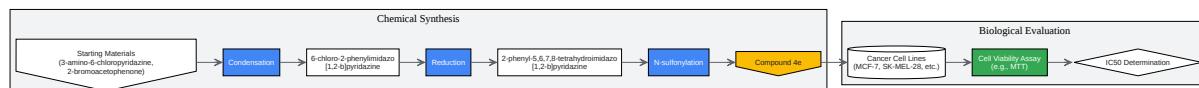
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Figure 3: Experimental Workflow for Synthesis and Evaluation of Compound 4e.

Experimental Protocols

Synthesis of 4-((2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazin-6-yl)amino)benzenesulfonamide (4e) (General Procedure)

This synthesis involves a multi-step process starting from commercially available materials.

Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine A mixture of 3-amino-6-chloropyridazine and 2-bromoacetophenone in a suitable solvent like ethanol is refluxed. The resulting product is isolated by filtration upon cooling.

Step 2: Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine The 6-chloro-2-phenylimidazo[1,2-b]pyridazine is subjected to a reduction reaction, for example, using hydrogen gas with a palladium on carbon catalyst, to yield the tetrahydroimidazo[1,2-b]pyridazine core.

Step 3: Synthesis of Compound 4e The tetrahydro-intermediary is then reacted with 4-aminobenzenesulfonamide via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to yield the final sulfonamide derivative. The product is purified by column chromatography.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

- Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.
- Compound Treatment: Treat the cells with the test compound for a defined period (e.g., 24 hours).
- Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
- Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
- Colony Counting: Count the number of colonies (typically defined as >50 cells) in each well.
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

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